(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid is a boronic acid derivative featuring a tetrahydropyrimidine core. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound's structure includes a boronic acid functional group, which is significant in organic synthesis and drug discovery due to its ability to form reversible covalent bonds with diols and other nucleophiles.
The compound can be classified under the category of heterocyclic compounds, specifically as a pyrimidine derivative. It is often synthesized in laboratory settings for research purposes, particularly in studies related to enzyme inhibition and drug development. The synthesis of this compound involves multiple steps and can utilize various chemical methodologies.
The synthesis of (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid typically involves several key steps:
The molecular formula of (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid can be represented as follows:
The structure features a pyrimidine ring with two carbonyl groups at positions 2 and 6, contributing to its dioxo characteristic. The boronic acid group is attached at position 4 of the tetrahydropyrimidine framework.
(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid can participate in several important chemical reactions:
These reactions are essential for synthesizing complex organic molecules and exploring structure-activity relationships in drug design.
The mechanism of action for (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid primarily revolves around its ability to act as an inhibitor for certain enzymes. For instance:
Data from studies indicate that modifications to the tetrahydropyrimidine core can significantly affect the potency and selectivity of the compound against specific targets.
(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid exhibits several important physical and chemical properties:
These properties are crucial for its handling during synthesis and application in biological assays.
(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid has several notable applications in scientific research:
Research continues to explore its efficacy in different therapeutic areas, including cancer treatment and metabolic disorders.
(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)boronic acid (CAS: 70523-23-8) is a hybrid organoboron compound integrating a uracil-derived heterocycle with a boronic acid functional group. Its molecular formula is C₄H₅BN₂O₄, with a molecular weight of 155.91 g/mol [1]. The canonical SMILES representation OB(O)C₁=CC(=O)NC(=O)N₁ explicitly defines its structure: a tetrahydropyrimidine ring with carbonyl groups at positions 2 and 6, and a boronic acid (–B(OH)₂) substituent at position 4 [1].
The boronic acid group confers distinctive electrophilic character to the C4 position of the uracil scaffold. This arises from the empty p-orbital on boron, which accepts electron density, rendering the carbon atom electrophilic. Concurrently, the uracil ring exhibits nucleophilic potential at its carbonyl oxygen atoms due to lone-pair electrons. Natural Bond Orbital (NBO) analysis predicts:
Table 1: Computed Electronic Parameters
Atom/Group | Partial Charge (e) | Electrophilic Character | Nucleophilic Character |
---|---|---|---|
Boron (B) | +0.35 | High | Low |
C4 (ring) | +0.18 | Moderate | Low |
Carbonyl O | -0.65 | Low | High |
The compound exhibits tautomerism between the 2,6-dioxo form and minor 2-hydroxy-6-oxo tautomers. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) indicate:
R–B(OH)₂ + H₂O ⇌ R–B(OH)₃⁻ + H⁺
This equilibrium underpins its reversible covalent bonding with diols and catechols – a cornerstone of its biochemical sensing applications [1] [6].
The uracil ring provides multiple H-bond acceptor/donor sites:
This enables complex supramolecular architectures, as evidenced by crystalline hydrates showing O–H⋯O=C and N–H⋯O–B interactions [1].
C₄H₅BN₂O₄ + IC₆H₄OCH₃ → C₁₀H₉N₂O₄ (4-(4-methoxyphenyl)uracil) Yield: 72% (Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O) [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7